Quinine, n-amylchloride
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Overview
Description
Quinine, n-amylchloride is a derivative of quinine, a well-known natural alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant due to its antimalarial properties. The n-amylchloride derivative is synthesized to enhance certain properties of quinine, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinine, n-amylchloride typically involves the reaction of quinine with n-amylchloride under specific conditions. The process begins with the extraction of quinine from the cinchona bark. The extracted quinine is then reacted with n-amylchloride in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using methods such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Quinine, n-amylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the n-amyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Quinine, n-amylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of quinine, n-amylchloride involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite . This ultimately results in the death of the parasite. The compound may also interact with other cellular targets, affecting processes such as ion transport and enzyme activity.
Comparison with Similar Compounds
Quinine, n-amylchloride can be compared with other quinine derivatives and similar compounds:
Quinine: The parent compound, known for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with enhanced antimalarial activity.
Hydroxychloroquine: Another synthetic derivative with similar uses but different pharmacokinetic properties.
Mefloquine: A related compound with a different mechanism of action and longer half-life.
Properties
CAS No. |
63717-05-5 |
---|---|
Molecular Formula |
C25H35ClN2O2 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-pentyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C25H35N2O2.ClH/c1-4-6-7-13-27-14-11-19(18(5-2)17-27)15-24(27)25(28)21-10-12-26-23-9-8-20(29-3)16-22(21)23;/h5,8-10,12,16,18-19,24-25,28H,2,4,6-7,11,13-15,17H2,1,3H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |
InChI Key |
RILGWRDUQRNRJM-LBCIAOCBSA-M |
Isomeric SMILES |
CCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Canonical SMILES |
CCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origin of Product |
United States |
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